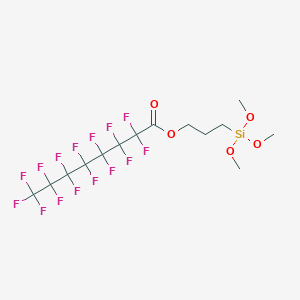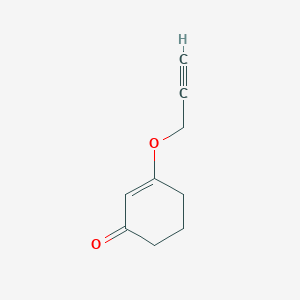
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by sulfonation and chlorination steps. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 1-(4-Aminobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-2-nitrobenzene: Lacks the ethanesulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene: Has a methyl group instead of chlorine.
1-(4-Chlorobenzene-1-sulfonyl)-4-(methylsulfonyl)-2-nitrobenzene: Has a methylsulfonyl group instead of ethanesulfonyl.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is unique due to the presence of both sulfonyl and nitro groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90352-41-3 |
|---|---|
Molekularformel |
C14H12ClNO6S2 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-ethylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO6S2/c1-2-23(19,20)12-7-8-14(13(9-12)16(17)18)24(21,22)11-5-3-10(15)4-6-11/h3-9H,2H2,1H3 |
InChI-Schlüssel |
DMVNSNLJKSHFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


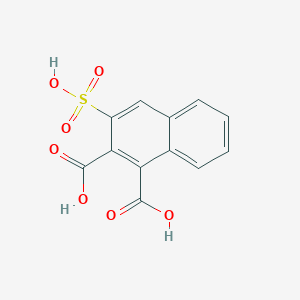

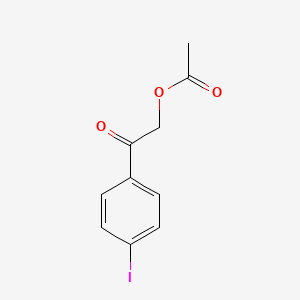
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
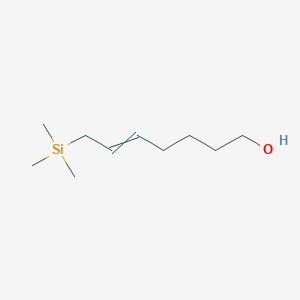
methanone](/img/structure/B14348083.png)
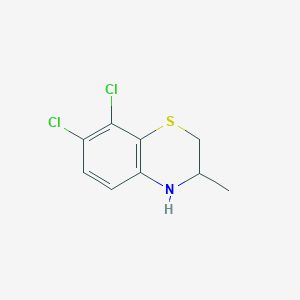
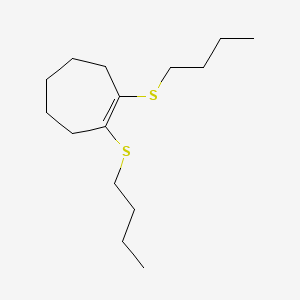
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
